Cycloguanil D6

LC-MS/MS Bioanalysis Stable Isotope Labeling

Cycloguanil D6 is the definitive stable isotope-labeled internal standard for LC-MS/MS quantification of the active DHFR-inhibitor metabolite Cycloguanil. Its +6 Da mass shift eliminates interference from Proguanil and co-eluting metabolites, delivering 96–99% accuracy and CV ≤6.5% in plasma. Validated for ANDA bioanalytical method submissions under FDA/EMA guidelines with demonstrated >95% recovery and <5% matrix effect variability. Substituting unlabeled Cycloguanil or alternative isotopologues introduces significant quantitative error from differential ionization efficiency and matrix effects, risking assay failure during regulatory review.

Molecular Formula C11H8D6ClN5
Molecular Weight 257.75
Cat. No. B1191622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCycloguanil D6
Molecular FormulaC11H8D6ClN5
Molecular Weight257.75
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cycloguanil D6: Deuterated Antifolate Reference Standard for LC-MS/MS Quantitation


Cycloguanil D6 is a stable isotope-labeled internal standard where six hydrogen atoms are replaced by deuterium, resulting in a mass shift of +6 Da relative to the unlabeled parent compound, Cycloguanil . Cycloguanil itself is the active dihydrofolate reductase (DHFR) inhibitor metabolite of the antimalarial prodrug Proguanil, formed via CYP2C19 and CYP3A4 metabolism [1]. The D6-labeled analog maintains identical physicochemical properties and chromatographic behavior to the analyte, while its distinct mass enables precise quantification in LC-MS/MS workflows . This compound is utilized in pharmacokinetic studies, therapeutic drug monitoring, and analytical method validation, particularly in the context of antimalarial research and drug development [2].

Cycloguanil D6: Why Unlabeled Standards and Alternative Isotopologues Compromise Quantitation


Generic substitution of Cycloguanil D6 with unlabeled Cycloguanil or a different internal standard (e.g., a structural analog) introduces significant quantitative error in LC-MS/MS due to differential ionization efficiency, matrix effects, and extraction recovery [1]. Even when using another deuterated isotopologue, the choice of labeling pattern (e.g., D4 vs. D6) and its isotopic purity directly impact method sensitivity and accuracy, as demonstrated by the specific mass shift and minimal cross-talk achieved with the six-deuterium substitution of Cycloguanil D6 . Furthermore, the absence of a validated internal standard with proven minimal matrix effect and high recovery, like Cycloguanil D6, can lead to assay failure during regulatory bioanalytical method validation, particularly for ANDA submissions requiring precise and accurate quantification of the active metabolite in complex biological matrices [2].

Cycloguanil D6: Quantitative Differentiation from Unlabeled Cycloguanil and Alternative Standards


Mass Spectrometric Differentiation: D6 Isotopologue vs. Unlabeled Cycloguanil

Cycloguanil D6 provides a +6 Da mass shift (m/z shift) relative to unlabeled Cycloguanil, enabling chromatographic co-elution with baseline mass spectrometric resolution in LC-MS/MS . This mass difference eliminates signal interference (cross-talk) between the analyte and internal standard channels, a critical requirement for accurate quantification at low concentrations .

LC-MS/MS Bioanalysis Stable Isotope Labeling

Bioanalytical Method Performance: Cycloguanil D6 vs. Unlabeled Cycloguanil in Plasma

In a validated LC-MS/MS assay for the quantification of Proguanil and Cycloguanil in human plasma, the use of Cycloguanil D6 as an internal standard resulted in high accuracy and precision. For Cycloguanil, the accuracy ranged from 96.10% to 98.68% and the precision (as coefficient of variation) was ≤6.49% across the calibration range . These values meet or exceed the FDA's bioanalytical method validation guidance acceptance criteria (±15% accuracy, ≤15% CV).

Method Validation Pharmacokinetics Bioanalysis

Matrix Effect Mitigation: Cycloguanil D6 vs. Other Internal Standard Options

Cycloguanil D6 demonstrates minimal matrix effects in human plasma, with variability of less than 5% . This indicates that the co-eluting internal standard effectively compensates for ion suppression or enhancement caused by the biological matrix, ensuring accurate quantification. In contrast, non-co-eluting or structural analog internal standards often exhibit significant and variable matrix effects, leading to biased results [1].

LC-MS/MS Matrix Effect Bioanalysis

Analytical Recovery: Cycloguanil D6 vs. Unlabeled Cycloguanil

The recovery rate for Cycloguanil D6 in a validated LC-MS/MS assay from human plasma exceeds 95% . This high and consistent recovery is a direct consequence of its structural identity to the unlabeled analyte, ensuring identical behavior during extraction (e.g., liquid-liquid or solid-phase extraction) . Using a non-identical internal standard can result in differential recovery, introducing significant variability and inaccuracy.

Sample Preparation LC-MS/MS Recovery

Cycloguanil D6: Optimal Applications Driven by Quantitative Performance Data


Regulatory-Compliant Bioanalysis for ANDA Submissions

Cycloguanil D6 is ideally suited as an internal standard for developing and validating LC-MS/MS methods to support Abbreviated New Drug Applications (ANDAs) for Proguanil-containing formulations. Its proven high accuracy (96-99%) and precision (CV ≤6.5%) in plasma, combined with minimal matrix effects (<5% variability), directly support compliance with FDA and EMA bioanalytical method validation guidelines, reducing the risk of assay failure during regulatory review .

Precise Pharmacokinetic Profiling of Proguanil Metabolism

In clinical or preclinical pharmacokinetic studies, the use of Cycloguanil D6 ensures precise quantification of the active metabolite Cycloguanil. The +6 Da mass shift eliminates interference from the parent drug Proguanil and other metabolites, while the >95% recovery and low matrix effect guarantee accurate plasma concentration-time curves. This is critical for determining key PK parameters (e.g., Cmax, AUC) and for investigating the impact of CYP2C19 polymorphisms on metabolic activation .

Therapeutic Drug Monitoring in Antimalarial Therapy

For therapeutic drug monitoring (TDM) of atovaquone/proguanil (Malarone), Cycloguanil D6 enables the reliable measurement of Cycloguanil levels in patient plasma or dried blood spots. The validated accuracy and precision of the method using this internal standard provide clinicians with trustworthy data to assess patient adherence, evaluate sub-therapeutic concentrations, and guide dose adjustments in cases of treatment failure or suspected drug resistance .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cycloguanil D6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.